Calcium chlorate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Chlorates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10035-05-9 |

|---|---|

Molecular Formula |

CaCl2H4O8 |

Molecular Weight |

243.01 g/mol |

IUPAC Name |

calcium;dichlorate;dihydrate |

InChI |

InChI=1S/Ca.2ClHO3.2H2O/c;2*2-1(3)4;;/h;2*(H,2,3,4);2*1H2/q+2;;;;/p-2 |

InChI Key |

OSILKTNFXJYZTB-UHFFFAOYSA-L |

SMILES |

O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |

Canonical SMILES |

O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2] |

Other CAS No. |

10035-05-9 |

Related CAS |

10137-74-3 (Parent) |

Synonyms |

Ca(ClO3)2.2H2O calcium chlorate calcium chlorate dihydrate |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula for calcium chlorate dihydrate

Abstract: This document provides a concise technical summary of calcium chlorate (B79027) dihydrate, focusing on its chemical identity, physicochemical properties, and structural representation. Key data is presented in tabular format for clarity, and process diagrams are included to illustrate molecular structure and synthesis pathways.

Chemical Identity and Formula

Calcium chlorate dihydrate is an inorganic compound and a strong oxidizer.[1] Its fundamental chemical formula is Ca(ClO₃)₂ · 2H₂O .[2][3] This structure consists of a central calcium ion (Ca²⁺) bonded to two chlorate ions (ClO₃⁻), with two water molecules incorporated into its crystalline structure.

For precise identification and data retrieval, a variety of chemical identifiers are used. These are summarized in the table below.

| Identifier Type | Value |

| Structural Formula | Ca(ClO₃)₂ · 2H₂O[3] |

| Empirical Formula | CaCl₂H₄O₈[3][4] |

| IUPAC Name | calcium;dichlorate;dihydrate[1][4] |

| CAS Number | 10035-05-9[1][4] |

| PubChem CID | 197888[4] |

| InChI Key | OSILKTNFXJYZTB-UHFFFAOYSA-L[1][4] |

| Canonical SMILES | O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ca+2][1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development. This compound appears as white to yellowish, or colorless, monoclinic crystals.[1][3]

| Property | Value |

| Molecular Weight | 243.01 g/mol [1][4] |

| Appearance | White to yellowish crystalline solids[1][5] |

| Density | 2.711 g/cm³[3][5] |

| Melting Point | 100°C (when rapidly heated)[3][5][6] |

| Water Solubility | 66.0 g / 100g solution at 25°C[5] |

Structural and Process Visualizations

Visual diagrams are essential for understanding molecular relationships and experimental workflows. The following diagrams have been generated using Graphviz to illustrate key aspects of this compound.

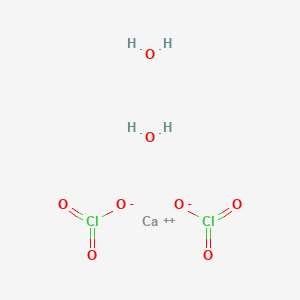

Caption: Dissociation of this compound in an aqueous solution.

A common method for producing calcium chlorate involves the reaction of chlorine gas with a hot slurry of calcium hydroxide (B78521).[5][6] The simplified workflow for this synthesis is outlined below.

Caption: Reaction of calcium hydroxide and chlorine to yield calcium chlorate.

Applications

This compound is primarily used in agricultural applications. It functions as a herbicide, insecticide, and seed disinfectant.[6][7] It has also been noted for its use in controlling poison ivy.[5]

References

synthesis methods for calcium chlorate dihydrate

An In-depth Technical Guide to the Synthesis of Calcium Chlorate (B79027) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary (Ca(ClO₃)₂·2H₂O), a powerful oxidizing agent with applications in various fields. This document details the core synthetic pathways, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Calcium chlorate, in its dihydrate form, is a white crystalline solid that is soluble in water. Its strong oxidizing properties make it useful in pyrotechnics, as a herbicide, and in certain chemical syntheses. The preparation of pure calcium chlorate dihydrate requires careful control of reaction conditions to minimize the formation of byproducts and ensure the desired crystalline form is obtained. This guide focuses on the two principal methods for its synthesis: the chlorination of calcium hydroxide (B78521) and the electrolysis of calcium chloride.

Synthesis Methods

There are two primary methods for the synthesis of calcium chlorate:

-

Method 1: Chlorination of Calcium Hydroxide. This is a widely used industrial method that involves the reaction of chlorine gas with a hot suspension of calcium hydroxide (milk of lime).

-

Method 2: Electrolysis of Calcium Chloride. This method involves the electrochemical conversion of calcium chloride in an aqueous solution to calcium chlorate. While theoretically straightforward, it presents practical challenges that must be addressed.

Method 1: Chlorination of Calcium Hydroxide

This method is based on the disproportionation of hypochlorite, which is formed as an intermediate. The overall reaction is:

6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O[1]

The process yields a mixture of calcium chlorate and calcium chloride, from which the dihydrate of calcium chlorate can be crystallized.

A detailed laboratory-scale protocol for this method is outlined below, based on industrial processes.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Chlorine gas (Cl₂)

-

Distilled water

Equipment:

-

Reaction vessel with a gas inlet tube, a stirrer, and a heating mantle

-

Gas flow meter

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Vacuum desiccator

Procedure:

-

Preparation of Milk of Lime: Prepare a suspension of calcium hydroxide (milk of lime) in distilled water in the reaction vessel. The concentration should be carefully controlled to ensure efficient reaction.

-

Chlorination: Heat the suspension to a temperature between 70-80°C with constant stirring. Bubble chlorine gas through the hot suspension at a controlled rate.

-

Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction proceeds through the formation of calcium hypochlorite, which then disproportionates to calcium chlorate and calcium chloride at elevated temperatures.

-

Completion and Filtration: Once the reaction is complete (indicated by a change in pH and the cessation of chlorine absorption), stop the chlorine flow and allow the mixture to cool. Filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities.

-

Crystallization: Transfer the filtrate, which contains both calcium chlorate and calcium chloride, to a crystallization dish. Concentrate the solution by gentle heating to the point of saturation. Allow the solution to cool slowly to room temperature. This compound is less soluble than calcium chloride and will crystallize out.

-

Isolation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold distilled water to remove residual calcium chloride. Dry the purified crystals in a vacuum desiccator.

Method 2: Electrolysis of Calcium Chloride

The electrolysis of a hot, concentrated solution of calcium chloride can produce calcium chlorate. The primary challenge in this process is the formation of a passivating layer of calcium hydroxide on the cathode, which can halt the flow of electric current.[2] The use of a titanium cathode can mitigate this issue.

Materials:

-

Calcium chloride (CaCl₂)

-

Distilled water

-

Dilute hydrochloric acid (for cathode cleaning)

Equipment:

-

Electrolytic cell

-

DC power supply

-

Anode (e.g., graphite (B72142) or mixed metal oxide coated titanium)

-

Cathode (Titanium is recommended)

-

Heater and thermometer

-

Stirrer

Procedure:

-

Electrolyte Preparation: Prepare a concentrated solution of calcium chloride in distilled water (e.g., 20-30% w/v).

-

Cell Setup: Assemble the electrolytic cell with the anode and titanium cathode. Ensure the electrodes are positioned to allow for efficient circulation of the electrolyte.

-

Electrolysis: Heat the electrolyte to 60-80°C and begin stirring. Apply a direct current to the cell. The current density should be carefully controlled to optimize chlorate formation and minimize side reactions. A typical anode current density is in the range of 300-500 A/m².

-

Process Monitoring: Periodically monitor the temperature and pH of the electrolyte. The pH will tend to increase due to the formation of hydroxide ions at the cathode. If necessary, small additions of hydrochloric acid can be made to maintain a near-neutral pH, though this can reduce current efficiency.

-

Cathode Maintenance: The titanium cathode may still require periodic cleaning to remove any deposited calcium hydroxide. This can be done by briefly immersing it in dilute hydrochloric acid.[2]

-

Product Isolation: After a sufficient amount of chlorate has been formed (which can be monitored by analytical methods), terminate the electrolysis. The resulting solution will contain calcium chlorate and unreacted calcium chloride. Isolate the this compound by fractional crystallization as described in Method 1.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ca(ClO₃)₂·2H₂O |

| Molar Mass | 243.01 g/mol |

| Appearance | White crystalline solid |

| Density | 2.71 g/cm³ |

| Melting Point | Decomposes upon heating |

| Solubility in Water | 209 g/100 mL at 20°C |

Table 2: Comparison of Synthesis Methods

| Parameter | Method 1: Chlorination of Ca(OH)₂ | Method 2: Electrolysis of CaCl₂ |

| Primary Reactants | Calcium hydroxide, Chlorine gas | Calcium chloride, Water, Electricity |

| Key Byproducts | Calcium chloride | Calcium hydroxide (at cathode) |

| Reported Yield | Data not readily available | Current efficiency can reach up to 90% under optimal conditions, but isolated product yield is not widely reported. |

| Purity Concerns | Contamination with calcium chloride | Contamination with unreacted calcium chloride |

| Key Challenges | Handling of toxic chlorine gas; Separation of CaCl₂ | Cathode passivation by Ca(OH)₂; Energy intensive |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis methods described.

Caption: Workflow for the synthesis of this compound via chlorination of calcium hydroxide.

References

An In-Depth Technical Guide on the Crystal Structure of Calcium Chlorate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is an inorganic compound with notable oxidizing properties. While its chemical characteristics and applications in various fields are documented, a comprehensive public record of its detailed crystal structure, including precise lattice parameters and atomic coordinates, remains elusive in readily available scientific literature and crystallographic databases. This guide synthesizes the currently available information regarding its crystallographic system and general properties, outlines the standard experimental procedures for crystal structure determination, and presents related chemical workflows. The absence of specific structural data in the public domain prevents a full quantitative analysis and underscores a potential area for further crystallographic research.

Introduction

Calcium chlorate, in its dihydrate form, is a compound of interest due to its properties as a strong oxidizing agent. Understanding its solid-state structure is fundamental to elucidating its reactivity, stability, and potential applications in areas such as pyrotechnics and as a herbicide. The arrangement of atoms in a crystal lattice dictates many of its macroscopic properties. This document aims to provide a thorough overview of the known structural aspects of calcium chlorate dihydrate and the methodologies employed to determine such structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical handbooks and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Ca(ClO₃)₂·2H₂O |

| Molecular Weight | 243.01 g/mol |

| Appearance | White to yellowish crystalline solids |

| Crystal System | Monoclinic |

| Density | 2.711 g/cm³ |

| Solubility | Soluble in water and ethanol |

Crystallographic Data

Despite extensive searches of chemical and crystallographic databases, detailed crystallographic data for this compound, including unit cell parameters (a, b, c, β), space group, and atomic coordinates, are not publicly available. The compound is known to crystallize in the monoclinic system, a fact supported by multiple chemical sources. However, without a published single-crystal X-ray diffraction study, the precise atomic arrangement remains undetermined.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Single Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals of sufficient size and purity. For a water-soluble salt like this compound, this is typically achieved through controlled evaporation of a saturated aqueous solution.

Methodology:

-

Preparation of a Saturated Solution: A saturated solution of calcium chlorate is prepared at a slightly elevated temperature to increase solubility.

-

Slow Evaporation: The solution is placed in a vessel with a loose cover to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Analysis

This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a detector collects the diffraction pattern.

-

Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell are determined.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using computational software. The initial structural model is then refined to best fit the experimental data.

The logical workflow for determining the crystal structure is depicted in the following diagram:

Chemical Reactions and Synthesis

The synthesis of calcium chlorate is a key process that provides the material for crystal growth studies. A common industrial method is the chlorination of a hot suspension of calcium hydroxide.

The overall chemical pathway can be visualized as follows:

Upon strong heating, this compound first loses its water of hydration and then the anhydrous salt decomposes to calcium chloride and oxygen.

Conclusion

While it is established that this compound crystallizes in the monoclinic system, a detailed and publicly accessible crystal structure determined by single-crystal X-ray diffraction is currently unavailable. This knowledge gap presents an opportunity for further fundamental crystallographic research. The experimental protocols and chemical pathways described herein provide a framework for the synthesis, crystallization, and structural analysis of this compound. A definitive determination of its crystal structure would be a valuable contribution to the field of inorganic chemistry and materials science, enabling a more profound understanding of its properties and potential applications.

A Technical Guide to the Fundamental Properties of Calcium Chlorate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chlorate (B79027) dihydrate, with the chemical formula Ca(ClO₃)₂·2H₂O, is an inorganic compound that presents as a white to yellowish crystalline solid.[1] It is a strong oxidizing agent and has found applications as a herbicide, insecticide, and seed disinfectant, as well as in photography and pyrotechnics.[2][3] While not directly a therapeutic agent, its chemical reactivity and potential for controlled release of oxidizing species may be of interest in specific drug delivery or prodrug strategy contexts, particularly in areas requiring localized oxidative stress. This technical guide provides a comprehensive overview of the core fundamental properties of calcium chlorate dihydrate, detailing its physicochemical characteristics, experimental protocols for their determination, and key chemical transformations.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its stability, solubility, and reactivity, which are critical parameters in any potential application.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ca(ClO₃)₂·2H₂O | [4] |

| Molecular Weight | 243.01 g/mol | [1][5] |

| Appearance | White to yellowish monoclinic crystals | [1][6] |

| Density | 2.711 g/cm³ | [1][4] |

| Melting Point | Decomposes around 100 °C when rapidly heated | [1][4] |

| Hygroscopicity | Hygroscopic | [4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 63.0 g / 100 g solution | 0.5 | [1][6] |

| 66.0 g / 100 g solution | 25 | [1][6] | |

| 78.0 g / 100 g solution | 93 | [1][6] | |

| Acetone | Soluble | - | [4] |

| Ethanol | Soluble | - | [4] |

Experimental Protocols

Detailed methodologies for characterizing the fundamental properties of this compound are outlined below. These protocols are based on standard analytical techniques and can be adapted for specific research needs.

Determination of Water Solubility

The solubility of this compound in water can be determined by constructing a solubility curve.

Methodology:

-

A known mass of this compound is added to a test tube containing a measured volume of deionized water.

-

The test tube is gradually heated in a water bath with constant stirring until all the solid dissolves.

-

The solution is then allowed to cool slowly while being continuously stirred.

-

The temperature at which the first crystals appear is recorded. This represents the saturation temperature for that specific concentration.

-

Successive known volumes of deionized water are added to the test tube, and the process of heating and cooling is repeated to obtain a series of saturation temperatures at different concentrations.

-

The solubility, expressed as grams of solute per 100 g of water, is calculated for each data point.

-

A solubility curve is generated by plotting solubility as a function of temperature.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is employed to study the decomposition and phase transitions of this compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer or a differential scanning calorimeter.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

For TGA: The mass of the sample is continuously monitored as a function of temperature. Weight loss steps in the resulting thermogram indicate the loss of volatile components, such as water of hydration and oxygen upon decomposition.

-

For DSC: The difference in heat flow between the sample and a reference crucible is measured as a function of temperature. Endothermic or exothermic peaks in the DSC curve correspond to phase transitions (like melting or dehydration) and decomposition events, respectively.

Crystal Structure Determination by X-ray Diffraction (XRD)

The crystalline structure of this compound can be determined using single-crystal or powder X-ray diffraction.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer, or a finely ground powder sample is prepared.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern, consisting of a set of diffraction peaks at specific angles, is recorded.

-

The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

For powder diffraction, the experimental pattern can be compared to standard diffraction databases for phase identification.

Chemical Transformations

This compound undergoes several key chemical reactions, primarily involving its decomposition and its role as an oxidizing agent.

Thermal Decomposition

Upon heating, this compound first loses its water of hydration to form anhydrous calcium chlorate. Further heating leads to decomposition, yielding calcium chloride and oxygen gas.

Reaction Pathway:

-

Dehydration: Ca(ClO₃)₂·2H₂O(s) → Ca(ClO₃)₂(s) + 2H₂O(g)

-

Decomposition: Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)

The following diagram illustrates the synthesis and thermal decomposition pathway of this compound.

Caption: Synthesis and Thermal Decomposition of this compound.

Reaction with Sulfuric Acid

Cold, dilute solutions of calcium chlorate and sulfuric acid react to produce chloric acid and a precipitate of calcium sulfate.[7]

Ca(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + CaSO₄(s)[7]

Contact with concentrated sulfuric acid can be explosive due to the instability of concentrated chloric acid.[7]

Safety and Handling

This compound is a strong oxidizing agent and can form flammable or explosive mixtures with combustible materials.[3] It should be handled with care, avoiding contact with strong acids and ammonium (B1175870) salts.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Chlorate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O. The document details the multi-stage decomposition process, encompassing dehydration and the subsequent breakdown of the anhydrous salt. Key quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented. Detailed experimental protocols for these analytical methods are provided to facilitate reproducible research. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the decomposition cascade and experimental workflows, offering a clear visual representation for researchers.

Introduction

Calcium chlorate dihydrate is an inorganic compound with notable oxidizing properties. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in various fields, including pyrotechnics and as a source of oxygen. For professionals in drug development, understanding the thermal behavior of related chlorine-containing compounds can be relevant in the context of stability studies and forced degradation experiments of chlorinated active pharmaceutical ingredients or excipients. This guide synthesizes available data to present a detailed technical overview of its thermal decomposition.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a sequential process that occurs in two principal stages. The initial stage involves the loss of its water of hydration, followed by the decomposition of the resulting anhydrous calcium chlorate.

Stage 1: Dehydration

Upon heating, this compound undergoes an endothermic process to release its two molecules of water of crystallization. This dehydration step results in the formation of anhydrous calcium chlorate.

Ca(ClO₃)₂·2H₂O(s) → Ca(ClO₃)₂(s) + 2H₂O(g)

This process typically occurs in the temperature range of 100°C to 120°C.[1] The theoretical mass loss associated with the removal of two water molecules is approximately 14.77%. Experimental results from Thermogravimetric Analysis (TGA) show a distinct mass loss in this temperature range that closely corresponds to this theoretical value.[1] Differential Scanning Calorimetry (DSC) analysis reveals a corresponding endothermic peak, signifying the energy absorbed during this dehydration phase.[1]

Stage 2: Decomposition of Anhydrous Calcium Chlorate

Following dehydration, the now anhydrous calcium chlorate remains stable until a higher temperature is reached. The decomposition of anhydrous calcium chlorate is a highly exothermic process that begins at temperatures between 250°C and 300°C.[1] The primary decomposition pathway involves the breakdown of the chlorate into calcium chloride and oxygen gas.

Ca(ClO₃)₂(s) → CaCl₂(s) + 3O₂(g)

This reaction is characterized by a significant release of energy and a further mass loss corresponding to the evolution of oxygen. While the direct decomposition to calcium chloride and oxygen is the most cited pathway, it is worth noting that the thermal decomposition of other metal chlorates, such as potassium chlorate, can proceed via an intermediate disproportionation reaction to form the corresponding perchlorate (B79767) and chloride. However, the formation of calcium perchlorate as a stable intermediate in the decomposition of calcium chlorate is not prominently reported in the literature.

Quantitative Data from Thermal Analysis

The quantitative data derived from thermal analysis provides critical parameters for understanding the decomposition process. The following table summarizes the key findings from TGA and DSC studies of this compound.

| Stage | Process | Temperature Range (°C) | Mass Loss (TGA) | Thermal Event (DSC) | Enthalpy Change (ΔH) |

| 1. Dehydration | Endothermic | 100 - 120 | ~14.77% (theoretical) | Endothermic Peak | > 0 |

| 2. Decomposition | Exothermic | > 250 - 300 | ~39.2% (theoretical) | Exothermic Peak | < 0 |

Note: Specific enthalpy values are dependent on experimental conditions such as heating rate and sample mass and require direct measurement.

Experimental Protocols

Reproducible thermal analysis data is contingent on well-defined experimental protocols. Below are detailed methodologies for the TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of this compound as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

Purge Gas: An inert atmosphere, such as dry nitrogen or argon, is maintained at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative side reactions and to carry away the evolved gases.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan. For experiments involving gas evolution, a pinhole lid may be used to allow for the controlled release of pressure.

-

Experimental Conditions:

-

Heating Rate: A heating rate consistent with the TGA experiment (e.g., 10 °C/min) is used for direct comparison.

-

Temperature Program: The sample is heated through the temperature ranges of interest identified by TGA (e.g., from 25°C to 400°C).

-

Purge Gas: An inert purge gas, such as nitrogen, is used at a constant flow rate.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The peak temperatures and the integrated area of the peaks (enthalpy change, ΔH) are determined.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the thermal decomposition pathway and a typical experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, two-stage process involving an initial endothermic dehydration followed by a highly exothermic decomposition of the anhydrous salt to calcium chloride and oxygen. The characteristic temperatures and mass losses associated with these stages can be accurately determined using thermal analysis techniques such as TGA and DSC. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers investigating the thermal properties of this and related compounds. A thorough understanding of this decomposition pathway is paramount for ensuring safety and for the effective application of calcium chlorate in various scientific and industrial domains.

References

solubility of calcium chlorate dihydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium chlorate (B79027) dihydrate (Ca(ClO₃)₂·2H₂O) in water and common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.

Physicochemical Properties

Calcium chlorate dihydrate is a white crystalline solid that is odorless. It is a strong oxidizing agent and should be handled with care, particularly when in contact with combustible materials.

| Property | Value |

| Chemical Formula | Ca(ClO₃)₂·2H₂O |

| Molar Mass | 243.01 g/mol |

| Appearance | White crystalline solid |

| Decomposition Temperature | 100°C[1] |

Aqueous Solubility

This compound is highly soluble in water. The solubility increases with temperature, a characteristic typical of many inorganic salts. Quantitative data for the solubility of this compound in water is presented in the table below.

Table 1: Solubility of this compound in Water [2][3]

| Temperature (°C) | Solubility ( g/100 g of solution) |

| 0.5 | 63.0 |

| 25 | 66.0 |

| 93 | 78.0 |

| 100 | Very Soluble[1] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents [1]

| Solvent | Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Methanol | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is adaptable for both aqueous and organic solvents.

Materials and Equipment

-

This compound

-

Solvent (e.g., deionized water, ethanol, acetone)

-

Thermostatic water bath or heating mantle with a stirrer

-

Analytical balance (accurate to ±0.0001 g)

-

Beakers or flasks

-

Stirring rods

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Desiccator

-

Spatula

-

Thermometer

Experimental Workflow

Caption: A flowchart outlining the key steps in the gravimetric determination of solubility.

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a beaker or flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Stir the mixture vigorously to facilitate dissolution.

-

-

Equilibration:

-

Place the beaker or flask in a thermostatic water bath set to the desired temperature.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24 hours), with continuous stirring, to ensure that the dissolution equilibrium is reached.

-

Monitor the temperature of the solution to ensure it remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully decant or filter a portion of the supernatant (the clear saturated solution) to separate it from the excess solid. Filtration should be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Using a pipette, transfer a precise volume of the clear supernatant to the weighed evaporating dish and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent from the solution using a heating mantle or a drying oven at a temperature below the decomposition temperature of the anhydrous salt. For organic solvents, ensure adequate ventilation.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven set at a temperature sufficient to remove any remaining solvent without decomposing the salt (e.g., 80-90°C).

-

Cool the evaporating dish in a desiccator to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Data Calculation:

-

Mass of the saturated solution: (Mass of evaporating dish + supernatant) - (Mass of empty evaporating dish)

-

Mass of the dissolved solute (anhydrous calcium chlorate): (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Conclusion

This guide provides essential solubility data for this compound in water and a qualitative assessment in common organic solvents. The detailed experimental protocol offers a reliable method for researchers to determine the solubility of this compound under specific experimental conditions. The provided information is crucial for the effective use of this compound in various scientific and industrial applications, including in the development of pharmaceutical formulations. Further research is warranted to establish quantitative solubility data in a broader range of organic solvents.

References

molecular weight and density of calcium chlorate dihydrate

An In-depth Technical Guide to Calcium Chlorate (B79027) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O), with a focus on its molecular weight and density. This document also outlines a standard experimental protocol for the determination of its density.

Physicochemical Properties

This compound is an inorganic compound that presents as white to yellowish crystalline solids. It is known for its role as a strong oxidizer.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 243.01 | g/mol [1][2][3] |

| Density | 2.711 | g/cm³[1][2][4] |

| Decomposition Temperature | 100 | °C[2] |

| Molecular Formula | CaCl₂H₄O₈ | -[1][3][4] |

Experimental Protocol: Determination of Density via Gas Pycnometry

The density of a solid material like this compound can be accurately determined using gas pycnometry. This method is preferred for its precision and its ability to measure the true volume of the solid, excluding pore and inter-particle volumes.

Objective: To determine the true density of a this compound sample.

Materials and Equipment:

-

Gas pycnometer

-

Helium gas (or other inert gas) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Spatula

-

Sample cell of a known volume

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and at a stable room temperature.

-

Mass Measurement: Accurately weigh the empty sample cell using the analytical balance and record the mass.

-

Sample Loading: Carefully add the this compound sample to the sample cell. The amount of sample should be sufficient to ensure accurate volume measurement, typically filling a significant portion of the cell's volume without being overfilled.

-

Mass Measurement with Sample: Weigh the sample cell containing the this compound and record the total mass. The mass of the sample is the difference between this mass and the mass of the empty cell.

-

Gas Pycnometry Analysis:

-

Place the loaded sample cell into the analysis chamber of the gas pycnometer.

-

Seal the chamber and initiate the analysis sequence according to the instrument's operating manual.

-

The instrument will automatically purge the chamber with helium gas to remove air and moisture, then pressurize the chamber to a set pressure.

-

The gas will then be expanded into a reference chamber of a known volume.

-

The pressure drop is measured, and from this, the volume of the solid sample is calculated using the gas laws.

-

The instrument will typically perform multiple runs to ensure the stability and reproducibility of the volume measurement.

-

-

Data Calculation: The density (ρ) of the sample is calculated using the following formula:

ρ = m / V

where:

-

m = mass of the this compound sample

-

V = volume of the this compound sample as determined by the gas pycnometer.

-

-

Data Reporting: The final density value should be reported in g/cm³, along with the standard deviation of the measurements if multiple samples were analyzed.

Logical Workflow for Density Determination

The following diagram illustrates the logical workflow for determining the density of this compound using gas pycnometry.

Caption: Workflow for density determination via gas pycnometry.

References

Technical Guide: Calcium Chlorate Dihydrate (CAS No. 10035-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the identification, properties, and analytical methods for calcium chlorate (B79027) dihydrate. Calcium chlorate dihydrate, a strong oxidizing agent, finds applications in various chemical processes, including as a herbicide and in pyrotechnics.[1][2] This document is intended to be a resource for professionals in research, scientific, and drug development fields who require detailed technical data and procedural guidance for the handling and analysis of this compound.

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 10035-05-9 .[3][4][5][6][7][8][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CaCl₂H₄O₈ | [3][4][5][7] |

| Molecular Weight | 243.01 g/mol | [3][4][5] |

| Appearance | White to yellowish crystalline solids; colorless monoclinic crystals.[3][10] | [3][10] |

| Density | 2.711 g/cm³ | [3] |

| Melting Point | Decomposes at 100°C when rapidly heated.[4][10] | [4][10] |

| Solubility | Very soluble in water; soluble in acetone (B3395972) and ethanol.[10] | [10] |

| Hygroscopicity | Hygroscopic | [6][10] |

Chemical Reactivity

This compound is a strong oxidizing agent.[2][3] Upon strong heating, it decomposes to form calcium chloride and oxygen.[3] It reacts with sodium carbonate to produce sodium chlorate and a precipitate of calcium carbonate.[3]

Experimental Protocols for Identification

The identification of this compound can be achieved through a combination of physical and chemical tests. The following protocols are generalized and should be adapted based on laboratory-specific standard operating procedures and safety guidelines.

Qualitative Analysis of Calcium and Chlorate Ions

Objective: To confirm the presence of calcium and chlorate ions.

Materials:

-

Sample of this compound

-

Distilled water

-

Ammonium (B1175870) oxalate (B1200264) solution

-

Silver nitrate (B79036) solution

-

Sodium nitrite (B80452)

-

Dilute nitric acid

-

Test tubes

-

Pipettes

Procedure:

-

Test for Calcium Ions:

-

Dissolve a small amount of the sample in distilled water.

-

Add a few drops of ammonium oxalate solution.

-

The formation of a white precipitate of calcium oxalate indicates the presence of calcium ions.

-

-

Test for Chlorate Ions:

-

Dissolve a small amount of the sample in distilled water.

-

Acidify the solution with dilute nitric acid.

-

Add a few drops of silver nitrate solution. No precipitate should form at this stage.

-

Add a small amount of sodium nitrite to the solution and warm gently.

-

The formation of a white precipitate of silver chloride indicates the presence of chlorate ions, which are reduced to chloride ions by the sodium nitrite.

-

Determination of Water of Hydration

Objective: To determine the number of water molecules in the hydrate (B1144303).

Materials:

-

Sample of this compound

-

Crucible and lid

-

Bunsen burner or heating mantle

-

Desiccator

-

Analytical balance

Procedure:

-

Weigh a clean, dry crucible with its lid.

-

Add a known mass of the this compound sample to the crucible.

-

Heat the crucible gently at first, then more strongly, to drive off the water of hydration. Avoid overheating, which can cause decomposition of the chlorate.

-

Allow the crucible and its contents to cool in a desiccator.

-

Weigh the crucible, lid, and the anhydrous calcium chlorate.

-

The difference in mass before and after heating corresponds to the mass of water lost.

-

From the masses of the anhydrous salt and the water lost, the empirical formula of the hydrate can be calculated.

Application in Research: A Workflow for Calcium Phosphate-Mediated Cell Transfection

While this compound itself is primarily an oxidizing agent, the role of calcium ions is critical in numerous biological research applications. A prominent example is the use of calcium chloride in calcium phosphate-mediated transfection, a common technique to introduce foreign DNA into mammalian cells. The following diagram illustrates the workflow for this process.

Safety and Handling

This compound is a strong oxidizer and should be handled with care. It can form explosive mixtures with combustible materials.[11] Always refer to the Safety Data Sheet (SDS) for complete safety information before handling this chemical. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This technical guide provides essential information for the identification and handling of this compound. The data and protocols presented are intended to support researchers, scientists, and drug development professionals in their work with this compound. Adherence to proper safety procedures is paramount when working with strong oxidizing agents like this compound.

References

- 1. Buy this compound | 10035-05-9 [smolecule.com]

- 2. Calcium chlorate - Wikipedia [en.wikipedia.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. annexechem.com [annexechem.com]

- 5. Articles [globalrx.com]

- 6. CALCIUM CHLORIDE DIHYDRATE CAS 10035-04-8 | 101867 [merckmillipore.com]

- 7. annexechem.com [annexechem.com]

- 8. This compound | 10035-05-9 [amp.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]

- 11. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Initial Investigations into Calcium Chlorate Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chlorate (B79027), Ca(ClO₃)₂, is a powerful oxidizing agent with a diverse range of applications, from pyrotechnics and herbicides to potential roles in specialized chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental reactions involving calcium chlorate, including its synthesis, decomposition, and reactivity. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical behavior, potential applications, and associated toxicological considerations. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of calcium chlorate's properties.

I. Synthesis of Calcium Chlorate

Calcium chlorate can be synthesized through two primary methods: the Liebig process and the electrolysis of calcium chloride solutions.

Liebig Process

The Liebig process involves the chlorination of a hot suspension of calcium hydroxide (B78521). This process is also the first step in the manufacturing of potassium chlorate.[1]

Reaction Pathway:

The overall reaction is as follows:

6 Ca(OH)₂ + 6 Cl₂ → Ca(ClO₃)₂ + 5 CaCl₂ + 6 H₂O[1]

This reaction proceeds through the formation of calcium hypochlorite (B82951), which then disproportionates upon heating in the presence of excess chlorine to yield calcium chlorate and calcium chloride.[1]

Experimental Protocol: General Outline for Liebig-type Process

-

Preparation of Milk of Lime: Prepare a suspension of calcium hydroxide (slaked lime) in water to form "milk of lime."

-

Chlorination: Heat the milk of lime suspension and bubble chlorine gas through it. The temperature should be maintained at or above 100°C to facilitate the disproportionation of the intermediate hypochlorite.[2]

-

Reaction Monitoring: The reaction progress can be monitored by testing for the presence of hypochlorite. The reaction is complete when the hypochlorite concentration is minimal.

-

Separation of Products: The resulting solution contains both calcium chlorate and a significant amount of calcium chloride. The separation of these two salts is challenging due to their similar solubilities. Fractional crystallization is a potential, albeit difficult, method for separation.

Electrolysis of Calcium Chloride

An alternative and often more direct route to calcium chlorate is the electrolysis of an aqueous solution of calcium chloride.

Reaction at Electrodes:

-

Anode: 2Cl⁻ → Cl₂ + 2e⁻

-

Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻

-

In Solution: Cl₂ + 2OH⁻ → ClO⁻ + Cl⁻ + H₂O

-

Further Oxidation: 3ClO⁻ → ClO₃⁻ + 2Cl⁻

Experimental Protocol: Electrolysis of Calcium Chloride

-

Electrolyte Preparation: Prepare a concentrated solution of calcium chloride in water.

-

Cell Setup: Use an undivided electrolytic cell with a suitable anode (e.g., graphite, platinum, or dimensionally stable anode) and a cathode (e.g., titanium).

-

Electrolysis Conditions: Maintain the electrolyte at an elevated temperature (e.g., 70-80°C) and a controlled pH. Pass a direct current through the solution.

-

Product Isolation: After electrolysis, the solution will contain calcium chlorate and unreacted calcium chloride. The products can be separated by fractional crystallization.

| Parameter | Value | Reference |

| Electrolyte | Concentrated NaCl solution | |

| Temperature | 70-80°C | |

| Anode | Ruthenium-based Dimensionally Stable Anode (DSA) | |

| Cathode | Steel or Titanium | |

| Anode Overvoltage | ~50 mV |

II. Decomposition of Calcium Chlorate

Thermal Decomposition

Upon strong heating, calcium chlorate decomposes to form calcium chloride and oxygen gas.[1] The dihydrate form decomposes upon heating above 150°C.[2]

Reaction:

Ca(ClO₃)₂ → CaCl₂ + 3O₂[1]

General Experimental Protocol for Thermal Analysis (TGA/DSC):

-

Sample Preparation: A small, accurately weighed sample of calcium chlorate is placed in an appropriate crucible (e.g., alumina).

-

Instrumentation: The analysis is performed using a simultaneous thermal analyzer (TGA/DSC).

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic processes.

III. Key Reactions of Calcium Chlorate

Calcium chlorate, as a strong oxidizing agent, participates in a variety of chemical reactions.

Reaction with Alkali Metal Salts

Calcium chlorate reacts with alkali metal chlorides and carbonates in double displacement reactions.

-

With Potassium Chloride: This reaction is used to produce potassium chlorate, which is less soluble than calcium chlorate and precipitates from the solution.[1]

Ca(ClO₃)₂ + 2KCl → 2KClO₃ + CaCl₂[1]

-

With Sodium Carbonate: This reaction yields sodium chlorate and a precipitate of calcium carbonate.[1]

Ca(ClO₃)₂ + Na₂CO₃ → 2NaClO₃ + CaCO₃[1]

Reaction with Acids

-

With Sulfuric Acid: Cold, dilute solutions of calcium chlorate and sulfuric acid react to produce chloric acid and a precipitate of calcium sulfate.[1] Contact with strong sulfuric acid can lead to explosions due to the formation of unstable concentrated chloric acid.[1]

Ca(ClO₃)₂ + H₂SO₄ → 2HClO₃ + CaSO₄[1]

Redox Reactions

As a potent oxidizing agent, calcium chlorate reacts with reducing agents and combustible materials.

-

With Reducing Agents: Mixtures of calcium chlorate with reducing agents such as sulfur, phosphorus, powdered metals (e.g., aluminum), and organic materials can be flammable and explosive, often ignited by friction or heat.[2]

-

In Pyrotechnics: Calcium chlorate is used in pyrotechnics as an oxidizer and to produce a pink flame.[1] However, its hygroscopic nature limits its widespread use.[1]

| Reactant | Product(s) | Reaction Type |

| Potassium Chloride | Potassium Chlorate, Calcium Chloride | Double Displacement |

| Sodium Carbonate | Sodium Chlorate, Calcium Carbonate | Double Displacement |

| Sulfuric Acid (dilute) | Chloric Acid, Calcium Sulfate | Double Displacement |

| Reducing Agents | Various oxidation products | Redox |

IV. Toxicological Profile and Relevance to Drug Development

The toxicological properties of chlorate salts are of significant interest, particularly in the context of drug development and safety assessment.

Mechanism of Toxicity

The primary mechanism of chlorate toxicity involves its potent oxidizing effects on biological systems, particularly red blood cells.[4][5]

-

Methemoglobinemia: Chlorates are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[4][6] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[6][7]

-

Hemolysis: Chlorate exposure can also lead to hemolysis, the destruction of red blood cells.[4] This is thought to be due to oxidative damage to the red blood cell membrane and the inactivation of key enzymes.[4]

Quantitative Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ (Sodium Chlorate) | 1200-7000 mg/kg | Rat | |

| Fatal Dose in Adults (Sodium Chlorate) | 5-10 g | Human | |

| Fatal Dose in Children (Sodium Chlorate) | 2 g | Human |

Relevance to Drug Development

While calcium chlorate itself is not a therapeutic agent, understanding the toxicological pathways of potent oxidizing agents like chlorates is crucial in drug development.[8]

-

Safety Pharmacology: The study of chlorate-induced methemoglobinemia and hemolysis provides a model for understanding and screening for similar oxidative stress-related toxicities in new drug candidates.[8]

-

Off-Target Effects: The interaction of the chloride ion, a product of chlorate metabolism, with various biological channels and signaling pathways is an area of active research.[9][10][11][12] Disruptions in chloride homeostasis can have significant physiological consequences, a factor to consider in the development of drugs that may affect ion transport.[9][10][12]

V. Safe Handling and Disposal

Calcium chlorate is a strong oxidizing agent and requires careful handling.

-

Storage: It should be stored in a cool, dry, well-ventilated area away from combustible materials, reducing agents, strong acids, and ammonium (B1175870) compounds.[2]

-

Handling: Avoid creating dust. Use appropriate personal protective equipment, including gloves and safety glasses.

-

Disposal: Disposal of calcium chlorate should be in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Calcium chlorate exhibits a rich and complex chemistry, characterized by its strong oxidizing properties. Its synthesis via the Liebig process or electrolysis presents distinct challenges and advantages. The thermal decomposition of calcium chlorate is a key characteristic, though detailed quantitative data remains an area for further investigation. Its reactivity with a wide range of substances underscores its utility in various applications, while also highlighting the need for careful handling. For researchers in drug development, the toxicological profile of chlorates offers valuable insights into mechanisms of oxidative stress and the importance of assessing potential off-target effects related to ion homeostasis. Further research into the specific reaction kinetics, optimization of synthesis, and detailed characterization of its decomposition would be of significant value to the scientific community.

References

- 1. Physiological roles of chloride ions in bodily and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bulletpicker.com [bulletpicker.com]

- 3. researchgate.net [researchgate.net]

- 4. Chlorate poisoning: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. A Case of Methemoglobinemia and Hemolysis from Sodium Chlorite Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jordilabs.com [jordilabs.com]

- 9. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chloride ions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloride ions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploration of Calcium Chlorate Hydrates and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium chlorate (B79027) hydrates, focusing on their stability, synthesis, and characterization. The information is intended to support research and development activities where a thorough understanding of the physicochemical properties of these compounds is essential.

Introduction to Calcium Chlorate Hydrates

Calcium chlorate, with the chemical formula Ca(ClO₃)₂, is a strong oxidizing agent that can exist in several hydrated forms. The degree of hydration is dependent on environmental conditions, primarily temperature. The most common and stable form at ambient temperatures is calcium chlorate dihydrate (Ca(ClO₃)₂·2H₂O). Other known hydrates include the hexahydrate and tetrahydrate, which are stable at lower temperatures. Understanding the stability and interconversion of these hydrates is critical for applications in various fields, including pyrotechnics, herbicides, and as a chemical intermediate.

The stability of calcium chlorate hydrates is influenced by factors such as temperature, humidity, and the presence of impurities. The hygroscopic nature of calcium chlorate, particularly in its anhydrous and lower hydrate (B1144303) forms, is a significant consideration for its handling and storage.

Synthesis and Production of Calcium Chlorate Hydrates

The primary industrial method for producing calcium chlorate involves the chlorination of a hot suspension of calcium hydroxide (B78521).[1][2] This process leads to the formation of calcium chlorate and calcium chloride. The overall reaction is as follows:

6Ca(OH)₂ + 6Cl₂ → Ca(ClO₃)₂ + 5CaCl₂ + 6H₂O[2][3]

For laboratory-scale synthesis, a common method is the reaction of calcium hydroxide with chloric acid:

Ca(OH)₂ + 2HClO₃ → Ca(ClO₃)₂ + 2H₂O[3]

The dihydrate is then typically crystallized from the resulting solution.

Another laboratory preparation involves the disproportionation of calcium hypochlorite (B82951) by boiling a solution for an extended period:

3Ca(ClO)₂ → Ca(ClO₃)₂ + 2CaCl₂[4]

Stability of Calcium Chlorate Hydrates

The stability of calcium chlorate hydrates is a key factor in their practical application. This section details the thermal stability, hygroscopicity, and decomposition pathways of these compounds.

Hydrate Stability and Interconversion

The different hydrated forms of calcium chlorate are stable within specific temperature ranges.[3] The dihydrate is the stable phase at ambient temperatures. The tetrahydrate is stable at temperatures up to -8°C, and the hexahydrate is stable in the range of -41°C to -27°C.[3]

Thermal Decomposition

Upon heating, this compound first loses its water of hydration to form the anhydrous salt.[3] Stronger heating leads to the decomposition of the anhydrous salt into calcium chloride and oxygen.[1][2]

The decomposition of concentrated chloric acid, which can be formed from calcium chlorate in the presence of a strong acid like sulfuric acid, is hazardous and can be explosive.[3]

Hygroscopicity

Calcium chlorate is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][4] This property is particularly pronounced in the anhydrous form and can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution. This hygroscopic nature limits its use in applications where moisture sensitivity is a concern, such as in pyrotechnics.[2]

Quantitative Data

The following tables summarize key quantitative data related to the stability and properties of calcium chlorate hydrates.

| Property | Value | Reference |

| Molecular Formula | Ca(ClO₃)₂·2H₂O | [1] |

| Molecular Weight | 243.01 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | [1][5] |

| Density | 2.711 g/cm³ | [1] |

| Melting Point | 100°C (rapid heating) | [5] |

| Decomposition (Anhydrous) | Decomposes upon strong heating | [1][2] |

Table 1: Physical Properties of this compound

| Hydrate Form | Stability Temperature Range |

| Hexahydrate | -41°C to -27°C[3] |

| Tetrahydrate | Up to -8°C[3] |

| Dihydrate | Ambient temperatures up to ~76°C[3] |

Table 2: Temperature Stability of Calcium Chlorate Hydrates

| Temperature (°C) | Solubility ( g/100g solution H₂O) | Solid Phase |

| 0.5 | 63.0 | Ca(ClO₃)₂·2H₂O |

| 25 | 66.0 | Ca(ClO₃)₂·2H₂O |

| 93 | 78.0 | Ca(ClO₃)₂ |

Table 3: Solubility of Calcium Chlorate in Water [5]

Experimental Protocols

A comprehensive understanding of calcium chlorate hydrates requires robust experimental analysis. This section outlines the methodologies for key experiments.

Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound via the reaction of calcium hydroxide with chloric acid.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Chloric acid (HClO₃)

-

Distilled water

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

A stoichiometric amount of calcium hydroxide is carefully added to a solution of chloric acid in a beaker with continuous stirring. The reaction is exothermic and should be controlled.

-

The balanced chemical equation is: Ca(OH)₂ + 2HClO₃ → Ca(ClO₃)₂ + 2H₂O.[3]

-

After the reaction is complete, the resulting solution is gently heated to concentrate it.

-

The concentrated solution is then allowed to cool slowly to room temperature to induce crystallization of this compound.

-

The crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried in a desiccator.

Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the dehydration and decomposition temperatures of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the TGA/DSC instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA curve will show mass loss corresponding to the loss of water of hydration and subsequent decomposition. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

-

The onset temperatures of the mass loss steps and the peak temperatures of the DSC events are used to determine the dehydration and decomposition temperatures.

Crystallographic Analysis using Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure of calcium chlorate hydrates.

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

A suitable single crystal of the calcium chlorate hydrate is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved and refined to determine the atomic positions of the calcium and chlorate ions, and the water molecules.[3]

Applications and Safety Considerations

Calcium chlorate and its hydrates have been used as herbicides and in pyrotechnics as an oxidizer and to produce a pink flame.[2] However, its hygroscopic nature and incompatibility with certain materials, such as sulfur, limit its utility in pyrotechnics.[2]

Safety: Calcium chlorate is a strong oxidizer and can form flammable and explosive mixtures with combustible materials.[6] Contact with strong acids, such as sulfuric acid, can lead to the formation of unstable and explosive chloric acid.[2] It is important to handle calcium chlorate with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This technical guide has provided a detailed exploration of calcium chlorate hydrates, with a focus on their stability, synthesis, and characterization. The quantitative data, experimental protocols, and stability diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. A thorough understanding of the properties of these compounds is crucial for their safe and effective use in various applications.

References

- 1. Buy this compound | 10035-05-9 [smolecule.com]

- 2. Calcium chlorate - Wikipedia [en.wikipedia.org]

- 3. This compound | 10035-05-9 | Benchchem [benchchem.com]

- 4. Sciencemadness Discussion Board - Whats wrong in this reaction? It cant be so easy! (Ca(ClO3)2 from Ca(ClO)2) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. lookchem.com [lookchem.com]

- 6. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Calcium Chlorate Dihydrate in Pyrotechnic Compositions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chlorate (B79027) dihydrate, Ca(ClO₃)₂·2H₂O, is a strong oxidizing agent that has found limited but specific applications in pyrotechnic formulations.[1] Its primary appeal lies in its ability to act as both an oxidizer and a color-imparting agent, producing reddish-orange hues. However, its use is significantly hampered by its deliquescent nature, meaning it readily absorbs moisture from the atmosphere, which can compromise the stability and performance of pyrotechnic mixtures.[2][3][4] These application notes provide an overview of the properties, applications, and safety considerations for the use of calcium chlorate dihydrate in pyrotechnic research and development, along with generalized experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of calcium chlorate is presented in Table 1. The dihydrate form is the most common.

Table 1: Physicochemical Properties of Calcium Chlorate

| Property | Value | Reference(s) |

| Chemical Formula | Ca(ClO₃)₂·2H₂O | [1] |

| Molar Mass | 242.98 g/mol | [1] |

| Appearance | White, monoclinic, deliquescent crystals | [5] |

| Density | 2.71 g/cm³ | [5] |

| Melting Point | Decomposes upon heating | [5] |

| Solubility in Water | 197 g/100 g water at 25 °C | [1] |

| Oxygen Balance | +39.5% (to CaCl₂ + 2H₂O) |

Applications in Pyrotechnics

The primary application of this compound in pyrotechnics is in the formulation of compositions for producing red and orange colored flames.[6] It can also serve as a high-temperature oxidizer in specialized compositions.[7] However, due to its hygroscopicity, it is often replaced by more stable nitrates and perchlorates of strontium and potassium.

Red Light Compositions

This compound can be a component in red star formulations for fireworks, though specific, well-documented modern compositions are rare. A generalized formulation for a red star is presented in Table 2. It is crucial to note that this is an illustrative example, and extensive testing and small-scale trials are necessary before any scale-up.

Table 2: Illustrative Red Star Composition using this compound

| Component | Purpose | Percentage by Weight (%) |

| This compound | Oxidizer / Color Agent | 40 - 60 |

| Fuel (e.g., Shellac, Red Gum) | Fuel / Binder | 15 - 25 |

| Chlorine Donor (e.g., PVC, Parlon) | Color Intensifier | 10 - 20 |

| Binder (e.g., Dextrin) | Binder | 3 - 5 |

| Metal Fuel (e.g., Magnalium, fine) | Brilliance / Temperature | 5 - 10 |

Safety and Handling

Calcium chlorate is a powerful oxidizer and pyrotechnic compositions containing it are sensitive to friction, shock, and static electricity.[8][9][10]

-

Incompatibility: Mixtures of calcium chlorate with sulfur, sulfides, ammonium (B1175870) compounds, and finely powdered metals can be extremely sensitive and may ignite spontaneously.[1][7]

-

Hygroscopicity: The absorption of moisture can lead to decreased performance and increased sensitivity of the pyrotechnic composition.[2] Store this compound in a cool, dry place in a tightly sealed container.

-

Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Handle only small quantities at a time.

-

Avoid friction, impact, and electrostatic discharge.

-

Use non-sparking tools.

-

Mixing should be done remotely or with appropriate shielding.

-

Experimental Protocols

The following are generalized protocols for the preparation and testing of pyrotechnic compositions containing this compound. These are intended as a guide and must be adapted based on the specific composition and laboratory safety protocols.

Protocol for Preparation of a Red Star Composition

-

Drying of Ingredients: Dry all individual components, including this compound, in a desiccator or a temperature-controlled oven at a low temperature (e.g., 40-50 °C) to remove any absorbed moisture.

-

Sieving: Individually pass each component through a fine mesh screen (e.g., 100 mesh) to ensure a uniform particle size. This should be done gently to avoid friction.

-

Mixing:

-

The "diapering" method is recommended for mixing sensitive compositions. Place a sheet of paper on a flat surface.

-

Place the component with the largest volume (typically the oxidizer) in the center of the paper.

-

Add the other components in layers on top of the first.

-

Gently lift the corners of the paper to roll the mixture, ensuring a homogenous blend without applying pressure or friction. Repeat this process at least 20 times.

-

-

Granulation (optional, for consolidation):

-

If a binder like dextrin (B1630399) is used, a small amount of a solvent (e.g., 70% water / 30% ethanol) can be added to the mixed powder to form a damp, dough-like consistency.

-

Pass the damp mass through a screen to form granules.

-

Allow the granules to dry completely in a well-ventilated area, away from any ignition sources.

-

-

Pressing/Cutting:

-

The granulated and dried composition can be pressed into stars using a hydraulic press with appropriate tooling.

-

Alternatively, the damp mass can be rolled out and cut into cubes.

-

Ensure the final stars are completely dry before any testing.

-

Protocol for Burn Rate Testing

-

Sample Preparation: Press the pyrotechnic composition into a tube of known length and diameter. A common method is to use a cardboard or phenolic tube.

-

Confinement: The test can be conducted unconfined or in a vented chamber to simulate different application pressures.

-

Ignition: Ignite one end of the sample using a reliable ignition source, such as a hot wire or a pyrotechnic igniter.

-

Data Acquisition:

-

Use a high-speed camera to record the burn. The time it takes for the flame front to travel a known distance is measured.

-

Alternatively, thermocouples can be placed at known distances along the sample to record the time of flame arrival.

-

-

Calculation: The burn rate (R) is calculated using the formula: R = L / t, where L is the distance the flame travels and t is the time taken.

Protocol for Sensitivity Testing (Impact and Friction)

Standardized tests should be used to determine the impact and friction sensitivity of the pyrotechnic composition. These tests are typically performed using specialized apparatus.[10][11]

-

Impact Sensitivity: A known weight is dropped from a specified height onto a small sample of the material. The height at which ignition or decomposition occurs in 50% of the trials (H₅₀) is determined.

-

Friction Sensitivity: A weighted pendulum or a sliding block is used to apply a frictional force to a sample of the material. The force at which ignition or decomposition occurs is recorded.

Table 3: Illustrative Performance Data for a Red Star Composition

| Parameter | Value | Test Method |

| Burn Rate (unconfined) | 3 - 5 mm/s | Strand Burner |

| Color (Dominant Wavelength) | 610 - 620 nm | Spectrometer |

| Luminous Intensity | 500 - 800 cd | Photometer |

| Impact Sensitivity (H₅₀) | 20 - 40 cm (2 kg weight) | Drop Hammer Test |

| Friction Sensitivity | 80 - 120 N | BAM Friction Tester |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the preparation and testing of pyrotechnic compositions containing this compound.

References

- 1. Calcium chlorate | Ca(ClO3)2 | CID 24978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - calcium chlorate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pyrosource.fandom.com [pyrosource.fandom.com]

- 7. Pyrotechnic composition - Wikipedia [en.wikipedia.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Calcium-Based Oxidizing Agents in Organic Synthesis

A Comprehensive Review of Calcium Hypochlorite (B82951) Dihydrate and an Assessment of Calcium Chlorate (B79027) Dihydrate

Introduction

This document addresses the use of calcium-based compounds as oxidizing agents in organic synthesis, with a primary focus on calcium hypochlorite, for which there is documented utility. A comprehensive literature search was conducted to identify applications for calcium chlorate dihydrate as an oxidizing agent in organic synthesis. The search yielded no specific, peer-reviewed applications or established protocols for the use of this compound in this context. Its documented applications are primarily as a herbicide and in pyrotechnics.[1][2]

In contrast, calcium hypochlorite is a well-documented, stable, and cost-effective oxidizing agent for various transformations in organic chemistry. Therefore, these application notes provide a detailed overview of the use of calcium hypochlorite in organic synthesis, with relevant data, protocols, and workflow diagrams.

Disclaimer: The information provided for calcium hypochlorite should not be extrapolated to calcium chlorate. Chlorates are strong oxidizing agents and can form explosive mixtures with organic compounds.[3] Extreme caution should be exercised, and a thorough risk assessment performed before using any chlorate salt in an organic reaction.